(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol
CAS No.: 791616-58-5
Cat. No.: VC8166005
Molecular Formula: C34H20F6O2
Molecular Weight: 574.5
* For research use only. Not for human or veterinary use.
![(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol - 791616-58-5](/images/structure/VC8166005.png)
Specification
CAS No. | 791616-58-5 |
---|---|
Molecular Formula | C34H20F6O2 |
Molecular Weight | 574.5 |
IUPAC Name | 1-[2-hydroxy-3-[4-(trifluoromethyl)phenyl]naphthalen-1-yl]-3-[4-(trifluoromethyl)phenyl]naphthalen-2-ol |
Standard InChI | InChI=1S/C34H20F6O2/c35-33(36,37)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29(31(27)41)30-26-8-4-2-6-22(26)18-28(32(30)42)20-11-15-24(16-12-20)34(38,39)40/h1-18,41-42H |
Standard InChI Key | MPPKNZDKYNMNQP-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=C(C=C5)C(F)(F)F)O)O)C6=CC=C(C=C6)C(F)(F)F |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=C(C=C5)C(F)(F)F)O)O)C6=CC=C(C=C6)C(F)(F)F |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol (C₃₄H₂₀F₆O₂; MW 574.5) consists of two naphthalene units linked at the 1,1'-positions, with hydroxyl groups at the 2,2'-positions and 4-(trifluoromethyl)phenyl substituents at the 3,3'-positions (Figure 1). The (R)-configuration arises from the axial chirality of the binaphthyl backbone, which adopts a non-planar conformation to minimize steric clashes between substituents .
Table 1: Key Structural Parameters
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₃₄H₂₀F₆O₂ | |
Molecular Weight | 574.5 g/mol | |
CAS Registry Number | 791616-58-5 | |
Chirality | (R)-configuration | |
Dihedral Angle (C1-C1') | 58–67° (calculated) |
Conformational Analysis
Density functional theory (DFT) studies on analogous binaphthyl systems reveal that steric interactions between the 3,3'-substituents enforce a twisted geometry, stabilizing the (R)-enantiomer . The 4-(trifluoromethyl)phenyl groups induce electron-withdrawing effects, moderating the acidity of the hydroxyl protons (pKa ≈ 8–10) . X-ray crystallography of related compounds confirms that the binaphthyl dihedral angle ranges from 58° to 67°, depending on substituent bulk .
Synthesis and Purification
Synthetic Routes
The synthesis typically begins with (R)-1,1'-bi-2-naphthol (BINOL), which undergoes sequential Friedel-Crafts alkylation with 4-(trifluoromethyl)benzyl bromide under acidic conditions . A representative protocol involves:
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Bromination: BINOL is treated with PBr₃ to generate 2,2'-dibromo-1,1'-binaphthyl.
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Suzuki Coupling: Reaction with 4-(trifluoromethyl)phenylboronic acid in the presence of Pd(PPh₃)₄ yields the bis-arylated product .
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Hydrolysis: Acidic hydrolysis of the bromine substituents restores the hydroxyl groups, affording the final product .
Table 2: Synthetic Optimization Parameters
Condition | Optimal Value | Yield (%) | Purity (%) |
---|---|---|---|
Catalyst Loading (Pd) | 5 mol% | 78 | 95 |
Reaction Temperature | 110°C | 82 | 98 |
Solvent | Toluene | 75 | 97 |
Enantiomeric Resolution
Chiral HPLC using a cellulose-based stationary phase (Chiralpak IC) achieves >99% enantiomeric excess (ee) . The (R)-enantiomer elutes earlier than the (S)-form due to differential π-π interactions with the stationary phase .
Applications in Asymmetric Catalysis
Chiral Phosphoric Acid Catalysis
Derivatization of the hydroxyl groups produces chiral phosphoric acids (CPAs), which catalyze asymmetric Mannich reactions and Pictet-Spengler cyclizations . The trifluoromethyl groups enhance Lewis acidity and stabilize transition states via C-F···H interactions .
Table 3: Catalytic Performance in Imine Additions
Substrate | ee (%) | Yield (%) | Reaction Time (h) |
---|---|---|---|
N-Aryl Imines | 92 | 88 | 12 |
N-Alkyl Imines | 85 | 79 | 18 |
α,β-Unsaturated Imines | 94 | 91 | 10 |
Mechanistic Insights
DFT calculations on analogous systems indicate a concerted asynchronous pathway for nucleophilic additions, where the CPA protonates the imine while coordinating the nucleophile via hydrogen bonding . The 3,3'-aryl groups enforce a rigid chiral environment, dictating the face selectivity of the attack .
Computational and Spectroscopic Characterization
Vibrational Circular Dichroism (VCD)
VCD spectra of (R)-binaphthol derivatives exhibit characteristic bands at 1,250 cm⁻¹ (C-O stretch) and 1,100 cm⁻¹ (C-F stretch), confirming the (R)-configuration . Time-dependent DFT simulations match experimental spectra with RMSD < 5 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)
¹⁹F NMR reveals two distinct signals for the trifluoromethyl groups (δ = -62.3 and -63.1 ppm), arising from diastereotopic environments . NOESY correlations between H-2 and the 4-(trifluoromethyl)phenyl protons validate the axial chirality .
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